2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol
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Overview
Description
2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol is a chemical compound known for its use as a non-ionic surfactant. It is commonly used in various scientific and industrial applications due to its unique properties. The compound is also known by other names such as 4-tert-Octylphenol-3,5-d2 monoethoxylate .
Preparation Methods
The synthesis of 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol involves several steps:
Nuclear Alkylation: The process begins with the nuclear alkylation of p-cresol with isobutylene to produce 4-(1,1,3,3-tetramethylbutyl)phenol.
Industrial production methods typically involve the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phenolic and carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols and alkanes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Medicine: It is used in the formulation of pharmaceutical products to improve the solubility and bioavailability of active ingredients.
Industry: The compound is utilized in the production of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol involves its ability to interact with lipid bilayers and proteins. The compound’s hydrophobic tail inserts into lipid membranes, disrupting their structure and increasing permeability. This property makes it effective in solubilizing membrane proteins and other hydrophobic molecules .
Comparison with Similar Compounds
2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol is similar to other non-ionic surfactants such as:
Triton X-100: Another widely used non-ionic surfactant with similar applications in protein solubilization and cell lysis.
IGEPAL CA-630: Known for its use in biochemical research and industrial applications.
What sets this compound apart is its deuterium labeling, which makes it particularly useful in certain analytical and research applications where isotopic labeling is required .
Properties
CAS No. |
1173022-57-5 |
---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
2-[3,5-dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3/i6D,7D |
InChI Key |
JYCQQPHGFMYQCF-QFIQSOQBSA-N |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1C(C)(C)CC(C)(C)C)[2H])OCCO |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO |
Origin of Product |
United States |
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